L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester
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Overview
Description
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutamic acid backbone linked to a pteridine ring system through a benzoyl group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester typically involves multiple steps. One common method includes the esterification of L-glutamic acid with dipropyl alcohol under acidic conditions to form the dipropyl ester. This is followed by the coupling of the ester with 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes and inhibit their activity, affecting various biochemical pathways. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, 1-ethyl ester
- L-Glutamic acid, N-(4-(methylamino)benzoyl)-, dimethyl ester
- N-[4-(Methylamino)benzoyl]-L-glutamic Acid
Uniqueness
Compared to similar compounds, L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester is unique due to its dipropyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
50714-20-0 |
---|---|
Molecular Formula |
C26H34N8O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
dipropyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H34N8O5/c1-4-12-38-20(35)11-10-19(25(37)39-13-5-2)31-24(36)16-6-8-18(9-7-16)34(3)15-17-14-29-23-21(30-17)22(27)32-26(28)33-23/h6-9,14,19H,4-5,10-13,15H2,1-3H3,(H,31,36)(H4,27,28,29,32,33)/t19-/m0/s1 |
InChI Key |
ZXVQHWZHFIDYDJ-IBGZPJMESA-N |
Isomeric SMILES |
CCCOC(=O)CC[C@@H](C(=O)OCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCOC(=O)CCC(C(=O)OCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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